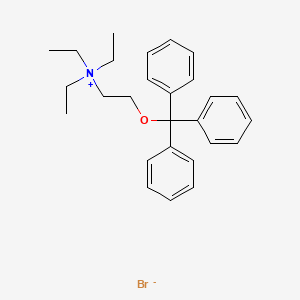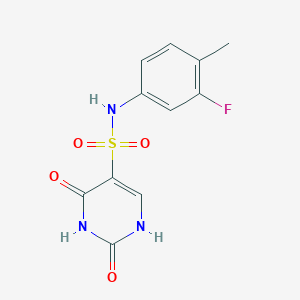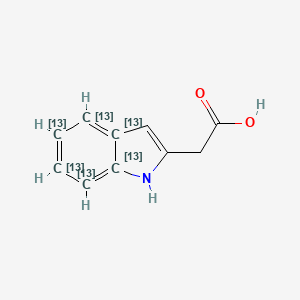
(2-(Triphenylmethoxy)ethyl)triethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide (1:1) is a quaternary ammonium compound It is characterized by the presence of a bromide ion and a complex organic cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide typically involves the reaction of triphenylmethanol with triethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A brominating agent such as hydrobromic acid or phosphorus tribromide is used to facilitate the formation of the bromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under certain conditions, the compound can hydrolyze to form triphenylmethanol and triethylamine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using hydroxide ions would yield triphenylmethanol and triethylamine.
Hydrolysis: The major products are triphenylmethanol and triethylamine.
科学研究应用
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets include membrane lipids and protein active sites.
相似化合物的比较
Similar Compounds
- Ethanaminium, N,N,N-triethyl-2-hydroxy-, bromide
- N,N,N-Triethyl-2-[4-(2-methyl-2-propanyl)phenoxy]ethanaminium bromide
- Ethanaminium,2-bromo-N,N,N-triethyl-, bromide
Uniqueness
Ethanaminium, N,N,N-triethyl-2-(triphenylmethoxy)-, bromide is unique due to its triphenylmethoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such a complex organic moiety.
属性
CAS 编号 |
101710-70-7 |
|---|---|
分子式 |
C27H34BrNO |
分子量 |
468.5 g/mol |
IUPAC 名称 |
triethyl(2-trityloxyethyl)azanium;bromide |
InChI |
InChI=1S/C27H34NO.BrH/c1-4-28(5-2,6-3)22-23-29-27(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26;/h7-21H,4-6,22-23H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
JYQWOQHGKJDRMV-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate](/img/structure/B14092989.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)
![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)
![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)

![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14093054.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093074.png)
![2-(4-Fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093076.png)


